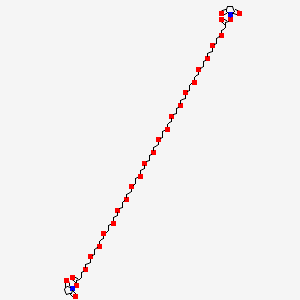

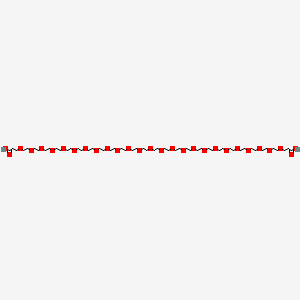

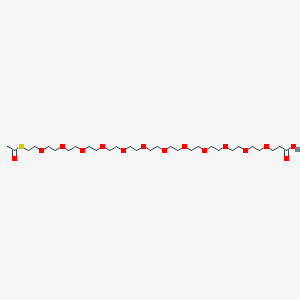

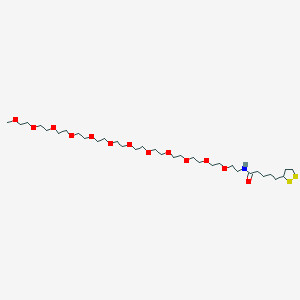

Bis-PEG25-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis-PEG25-acid is a PEG-based PROTAC linker . It is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Bis-PEG25-acid can be used in the synthesis of PROTACs . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular weight of Bis-PEG25-acid is 1219.40 . Its molecular formula is C54H106O29 .Chemical Reactions Analysis

The terminal carboxylic acids of Bis-PEG25-acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Bis-PEG25-acid has a molecular weight of 1219.4 g/mol . The storage condition is -20°C .Aplicaciones Científicas De Investigación

Drug Delivery Systems

Bis-PEG25-acid is utilized in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The hydrophilic PEG spacer allows for increased solubility in aqueous media, which is crucial for the bioavailability of drugs. Additionally, the terminal carboxylic acid groups can form stable amide bonds with primary amine groups, facilitating the attachment of drugs to the PEG linker .

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, Bis-PEG25-acid plays a pivotal role in the formation of ADCs. The compound acts as a linker that connects cytotoxic drugs to antibodies, which specifically target cancer cells. This selective delivery minimizes the impact on healthy cells and reduces side effects .

PEGylation of Therapeutic Molecules

PEGylation refers to the modification of therapeutic molecules like peptides, proteins, and antibody fragments with PEG linkers. Bis-PEG25-acid, with its two terminal carboxylic acid groups, is ideal for this purpose. PEGylation can significantly alter the physiochemical properties of molecules, leading to improved therapeutic efficacy and reduced immunogenicity .

Bioconjugation

Bioconjugation involves the chemical linking of two biomolecules to create a new entity with unique properties. Bis-PEG25-acid is often used as a biochemical linker in this process due to its biocompatibility and ability to form stable bonds, thus enabling the creation of complex biomolecular constructs .

Diagnostic Imaging

In diagnostic imaging, Bis-PEG25-acid can be used to attach imaging agents to targeting molecules, such as antibodies or peptides. This allows for the enhanced visualization of specific tissues or disease states, aiding in the diagnosis and monitoring of various medical conditions .

Enzymatic Detection

Bis-PEG25-acid is also applied in enzymatic detection methods. It can be used to link enzymes to substrates or inhibitors, thereby facilitating the detection and measurement of enzyme activity. This has important implications for research in biochemistry and molecular biology .

Mecanismo De Acción

Target of Action

Bis-PEG25-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of Bis-PEG25-acid are primary amine groups . These amine groups are abundant in biological systems and play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acids of Bis-PEG25-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows Bis-PEG25-acid to link molecules together, making it a valuable tool in the synthesis of complex molecules.

Biochemical Pathways

Bis-PEG25-acid is used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The exact pathways affected by Bis-PEG25-acid would depend on the specific target protein of the PROTAC.

Pharmacokinetics

The hydrophilic peg spacer in bis-peg25-acid increases its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The result of Bis-PEG25-acid’s action is the formation of a stable amide bond with primary amine groups . This allows it to link together different molecules, enabling the creation of complex structures such as PROTACs . The molecular and cellular effects of Bis-PEG25-acid’s action would therefore depend on the specific molecules it is used to link together.

Action Environment

The action of Bis-PEG25-acid is influenced by the presence of activators such as EDC or HATU, which are required for it to form an amide bond with primary amine groups

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H106O29/c55-53(56)1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-54(57)58/h1-52H2,(H,55,56)(H,57,58) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUWRTVELIBUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H106O29 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1219.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG25-acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)

![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)